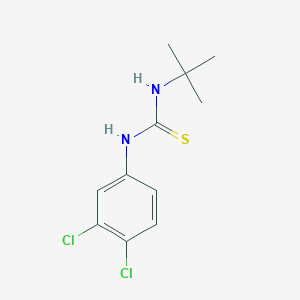![molecular formula C19H23NO4 B5823284 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B5823284.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide inhibits the activity of GNS by binding to its active site, thereby preventing the biosynthesis of heparan sulfate. This leads to a decrease in the expression of growth factors and cytokines that promote tumor growth and metastasis, ultimately resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has also been shown to have other biochemical and physiological effects. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has been shown to inhibit the growth of certain bacteria and viruses, suggesting potential applications in the treatment of infectious diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide in lab experiments is its specificity for GNS, which makes it a useful tool for studying the role of heparan sulfate in various cellular processes. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide is its relatively low potency compared to other GNS inhibitors, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide. One possible direction is to further investigate its potential use in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its potential use in the treatment of infectious and inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide and to optimize its potency and selectivity.
合成方法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide involves several steps, starting with the reaction of 3,4-dimethoxyphenethylamine with 4-ethoxybenzoyl chloride to form the intermediate product. This intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide inhibits the growth of cancer cells by targeting the enzyme N-acetylglucosamine-6-sulfatase (GNS), which is involved in the biosynthesis of heparan sulfate. Heparan sulfate plays a crucial role in tumor growth and metastasis, and inhibiting its biosynthesis has been shown to be an effective strategy for cancer treatment.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-24-16-8-6-15(7-9-16)19(21)20-12-11-14-5-10-17(22-2)18(13-14)23-3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZLNJUKIBWNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)




![2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5823252.png)



![1-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B5823287.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B5823293.png)
![4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5823297.png)
![2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5823306.png)
